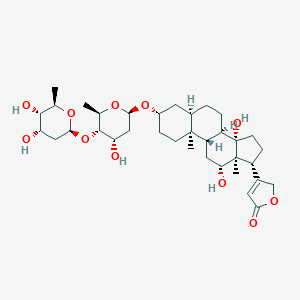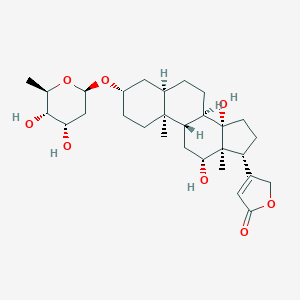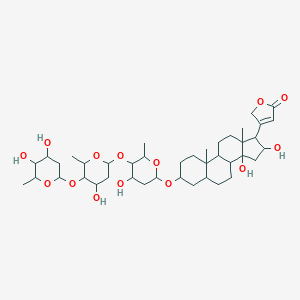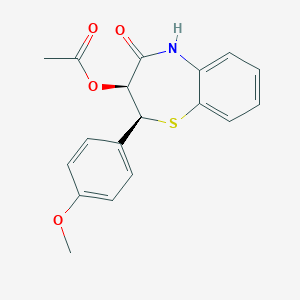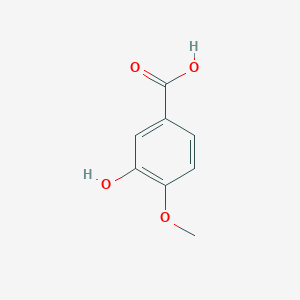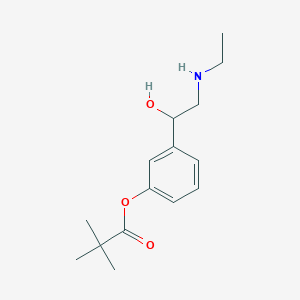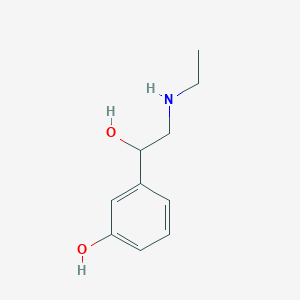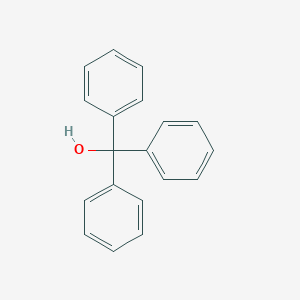
Triphenylmethanol
Overview
Description
Triphenylmethanol, also known as triphenylcarbinol and TrOH, is an organic compound . It is a white crystalline solid that is insoluble in water and petroleum ether, but well soluble in ethanol, diethyl ether, and benzene . In strongly acidic solutions, it produces an intensely yellow color, due to the formation of a stable “trityl” carbocation .
Synthesis Analysis
Triphenylmethanol can be synthesized using Grignard reagents, which are formed from the reaction of an alkyl halide with magnesium metal in anhydrous ether . The carbon atom of the Grignard reagent can function as both a strong base and a strong nucleophile . The reaction involves the addition of the Grignard reagent to a carbonyl compound, followed by acid hydrolysis .Molecular Structure Analysis
Triphenylmethanol features three phenyl (Ph) rings and an alcohol group bound to a central tetrahedral carbon atom . All three C–Ph bonds are typical of sp3 - sp2 carbon-carbon bonds with lengths of approximately 1.47 Å, while the C–O bond length is approximately 1.42 Å .Chemical Reactions Analysis
Triphenylmethanol reacts with acetyl chloride, not to give the ester, but triphenylmethyl chloride . The three phenyl groups also offer steric protection. Reaction with hydrogen peroxide gives an unusually stable hydroperoxide .Physical And Chemical Properties Analysis
Triphenylmethanol has a molar mass of 260.33 g/mol . It is a white crystalline solid with a density of 1.199 g/cm3 . It has a melting point of 160 to 163 °C and a boiling point of 360 to 380 °C .Scientific Research Applications
Synthesis of Triarylmethane Dyes
Triphenylmethanol serves as a crucial intermediate in the synthesis of triarylmethane dyes . These dyes are valued for their vivid colors and are used in a variety of industries, from textiles to printing inks. The three phenyl groups in triphenylmethanol provide the structural backbone necessary for the formation of these complex molecules.
Antiproliferative Agent
Research has explored the use of triphenylmethanol as an antiproliferative agent . Its potential to inhibit the growth of cancer cells makes it a subject of interest in medicinal chemistry, where it could lead to the development of new therapeutic drugs.
Clathrate Formation
Triphenylmethanol is known to form clathrate inclusion complexes . It acts as a host molecule, trapping guest molecules like methanol and dimethyl sulphoxide within its structure. This property is useful in studying molecular interactions and can have implications in drug delivery systems.
Preparation of Triphenylmethane
In organic synthesis, triphenylmethanol is used to prepare triphenylmethane . This compound is not only important in dye production but also serves as a starting material for various organic reactions, demonstrating the versatility of triphenylmethanol in synthetic chemistry.
Reactivity with Triphenylphosphine Oxide
Triphenylmethanol reacts with triphenylphosphine oxide to form a 1:1 molecular complex . This reaction is significant in the study of molecular structures and can be used to understand the behavior of similar organic compounds.
Two-Electron Reduction Studies
The compound is utilized in the preparation of the two-electron reduction product of pyrylogen . This application is particularly relevant in electrochemical studies, where understanding the reduction behavior of organic molecules is crucial.
Steric Protection Studies
Due to the presence of three bulky phenyl groups, triphenylmethanol is an excellent model for studying steric effects in organic reactions . It helps in understanding how the spatial arrangement of atoms affects the reactivity and mechanisms of organic compounds.
Acid-Base Properties Analysis
Triphenylmethanol’s acid-base properties are of interest due to its unique structure. It can be used to study the pKa values and the stability of carbocations in different environments . This is important for designing molecules with desired reactivity profiles.
Safety And Hazards
Future Directions
Triphenylmethanol is a base structure in a large number of organic compounds, such as organic dyes or pH indicators . Its synthesis is often used to illustrate the Grignard reaction . The sulfamide derivative of triphenylmethanol was synthesized and investigated for selective interactions with crown ethers of different dimensionality .
properties
IUPAC Name |
triphenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTRCELOJRDYMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058803 | |
| Record name | Benzenemethanol, .alpha.,.alpha.-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Solid; [Merck Index] White to cream crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Benzenemethanol, .alpha.,.alpha.-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triphenylcarbinol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21794 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000003 [mmHg] | |
| Record name | Triphenylcarbinol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21794 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Triphenylmethanol | |
CAS RN |
76-84-6 | |
| Record name | Triphenylmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenylcarbinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIPHENYLMETHANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4050 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanol, .alpha.,.alpha.-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanol, .alpha.,.alpha.-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIPHENYLCARBINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U97Q0OU9KB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Triphenylmethanol?
A1: Triphenylmethanol has the molecular formula C19H16O and a molecular weight of 260.3 g/mol. [, ]
Q2: What spectroscopic data is available for characterizing Triphenylmethanol?
A2: Triphenylmethanol can be characterized using various spectroscopic techniques including Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and 13C NMR spectroscopy. These techniques provide insights into the functional groups, proton and carbon environments within the molecule, respectively. [, , ]
Q3: How does Triphenylmethanol participate in Grignard reactions?
A3: Triphenylmethanol is frequently synthesized via a Grignard reaction. This involves reacting a Grignard reagent, typically phenylmagnesium bromide, with benzophenone, followed by an acid workup. [, ]
Q4: Can Triphenylmethanol undergo reduction?
A4: Yes, Triphenylmethanol can be reduced to triphenylmethane. This reduction has been achieved using various methods. One approach involves using formic acid, which yields a mixture of triphenylmethane and a product where one fluorine atom is replaced by a hydroxyl group in fluorine-containing derivatives. [] Another method utilizes 9,10-dihydro-10-methylacridine (AcrH2) in the presence of perchloric acid. This reaction proceeds via hydride transfer from AcrH2 to the triphenylmethyl cation, which forms upon dehydration of Triphenylmethanol by the acid. []
Q5: How is Triphenylmethanol used in protecting groups?
A5: Triphenylmethanol serves as a precursor to the triphenylmethyl (trityl) protecting group. This bulky group is commonly employed in organic synthesis to protect hydroxyl groups due to its steric hindrance, which prevents unwanted reactions. []
Q6: What is the role of Triphenylmethanol in the synthesis of triphenylchloromethane?
A6: Triphenylmethanol serves as the starting material in a green synthesis method for triphenylchloromethane. This method involves reacting Triphenylmethanol with triphosgene in an organic solvent. []
Q7: How does Triphenylmethanol interact with benzene under superacidic conditions?
A7: In the presence of a superacid, trifluoromethanesulfonic acid, and an excess of benzene, electron-withdrawing group-substituted benzaldehydes react to form substituted triphenylmethanes. []
Q8: What is known about the crystal structure of Triphenylmethanol?
A8: Triphenylmethanol molecules in its crystal structure arrange themselves into hydrogen-bonded tetramers. These tetramers exhibit a degree of disorder and have been investigated using techniques like X-ray crystallography and solid-state 2H NMR spectroscopy. [, , , ]
Q9: How does the hydrogen bonding arrangement in Triphenylmethanol behave?
A9: The hydrogen-bonding arrangement in solid Triphenylmethanol is dynamic, as evidenced by the changes in 2H NMR line shape with varying temperatures. Several dynamic models, including three-site and two-site jumps of deuterium atoms, have been proposed to explain this behavior. [, ]
Q10: Can Triphenylmethanol form inclusion complexes?
A10: Yes, Triphenylmethanol acts as a clathrate host for specific molecules, including methanol and dimethyl sulfoxide (DMSO). These complexes have been investigated using X-ray crystallography to understand the host-guest interactions. []
Q11: Does Triphenylmethanol interact with crown ethers?
A11: Triphenylmethanol demonstrates selective interactions with crown ethers, particularly 12-crown-4. This selectivity highlights the role of molecular recognition in these systems. []
Q12: Are there catalytic applications for Triphenylmethanol derivatives?
A12: While not a catalyst itself, derivatives of Triphenylmethanol, specifically certain sulfonated microporous polymers synthesized from them, have shown promise in removing heavy metals like strontium (Sr) and cesium (Cs) from aqueous solutions. []
Q13: How do structural modifications of Triphenylmethanol affect its reactivity?
A13: Substituents on the phenyl rings of Triphenylmethanol can significantly influence its reactivity. For instance, electron-withdrawing groups can increase the stability of the triphenylmethyl cation formed during reactions. [, ]
Q14: How does the structure of Triphenylmethanol derivatives impact their antiproliferative activity?
A14: Research suggests that conjugating Triphenylmethanol derivatives with drugs like Triptorelin® or Leuprorelin® can enhance their antiproliferative activity against various cancer cell lines. This enhancement is attributed to improved cellular uptake and retention due to the modified physicochemical properties of the conjugates. [, , , , ]
Q15: Are there formulation strategies to improve the properties of Triphenylmethanol derivatives?
A15: Researchers have explored the synthesis of Triphenylmethanol-based microporous polymers with enhanced solubility and processability. These materials, synthesized using controlled radical polymerization, form stable dispersions in various solvents, broadening their potential applications. []
Q16: How is Triphenylmethanol detected and quantified in reaction mixtures?
A16: Common analytical techniques for analyzing Triphenylmethanol include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These techniques enable the separation, identification, and quantification of Triphenylmethanol in complex mixtures. [Not directly mentioned in the provided abstracts but are standard techniques for organic compound analysis]
Q17: What are some historical milestones in Triphenylmethanol chemistry?
A18: The discovery of triphenylmethyl (trityl) cation formation from Triphenylmethanol in sulfuric acid in 1901 marked a significant milestone in carbocation chemistry. This discovery laid the foundation for understanding the stability and reactivity of carbocations, which are fundamental intermediates in organic reactions. []
Q18: Are there any cross-disciplinary applications of Triphenylmethanol and its derivatives?
A19: Triphenylmethanol derivatives, particularly those incorporated into microporous polymers, have shown potential in various fields. These applications range from environmental remediation, such as removing heavy metals from water, to sensing applications, including detecting nitroaromatic compounds. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

